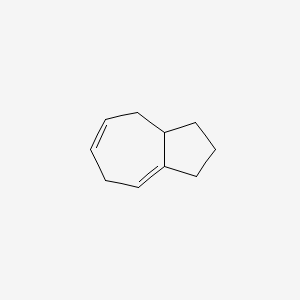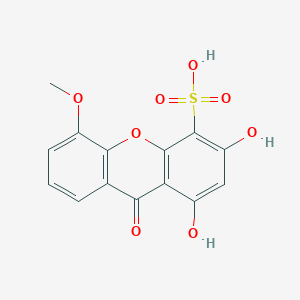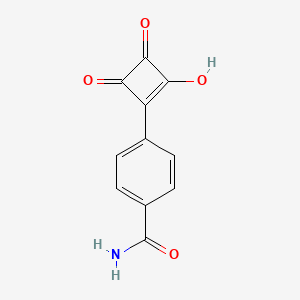
1,2,3,3a,4,7-Hexahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,4,7-Hexahydroazulene is a bicyclic organic compound with a unique structure that consists of a fused five-membered and seven-membered ring system This compound is part of the azulene family, which is known for its distinctive blue color in some derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,7-Hexahydroazulene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of azulene, which reduces the double bonds in the azulene ring system to yield the hexahydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3a,4,7-Hexahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,3a,4,7-Hexahydroazulene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving cyclic hydrocarbons.
Medicine: Derivatives of hexahydroazulene have shown potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 1,2,3,3a,4,7-Hexahydroazulene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or disruption of membrane integrity in microbial cells.
Comparison with Similar Compounds
Azulene: The parent compound of hexahydroazulene, known for its blue color and aromatic properties.
Guaia-6,9-diene: A sesquiterpene with a similar bicyclic structure.
Viscozulenic Acid Methyl Ester: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1,2,3,3a,4,7-Hexahydroazulene is unique due to its fully saturated ring system, which imparts different chemical reactivity and physical properties compared to its unsaturated counterparts. This makes it a valuable compound for studying the effects of saturation on the behavior of bicyclic systems.
Properties
CAS No. |
652158-66-2 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,3a,4,7-hexahydroazulene |
InChI |
InChI=1S/C10H14/c1-2-5-9-7-4-8-10(9)6-3-1/h1-2,6,9H,3-5,7-8H2 |
InChI Key |
CEZHZRQFJLHZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CCC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)


![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)

